N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide
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Overview
Description
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide is an organic compound with a complex structure. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxy and dimethylpropanamide group. It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methoxyaniline with 3-hydroxy-2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methoxyphenoxy)acetic acid
- Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
N-(4-Chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
CAS No. |
922162-58-1 |
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Molecular Formula |
C12H16ClNO3 |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,7-15)11(16)14-9-5-4-8(13)6-10(9)17-3/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
YVMFJUAJGGAUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)NC1=C(C=C(C=C1)Cl)OC |
Origin of Product |
United States |
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